5'-O-(N-(Alanyl)sulfamoyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'5'-O-(N-(Alanyl)sulfamoyl)adenosine' (also known as ALX-0651) is a novel adenosine receptor agonist that has been developed for potential therapeutic use in various medical conditions. It is a synthetic compound that has been designed to selectively activate the adenosine A2A receptor, which is known to play a key role in regulating inflammation, neuroprotection, and other physiological processes.
Mécanisme D'action
The mechanism of action of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' is mediated through the adenosine A2A receptor. Activation of this receptor has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. It is believed that the selective activation of the A2A receptor by '5'-O-(N-(Alanyl)sulfamoyl)adenosine' may provide therapeutic benefits in various medical conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' are mediated through the adenosine A2A receptor. Activation of this receptor has been shown to have a wide range of effects, including the reduction of inflammation, protection against neurodegeneration, and inhibition of tumor growth. In preclinical studies, '5'-O-(N-(Alanyl)sulfamoyl)adenosine' has been shown to improve motor function, reduce inflammation, and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' is its selectivity for the adenosine A2A receptor. This selectivity allows for targeted activation of this receptor, which may provide therapeutic benefits with fewer side effects than non-selective adenosine receptor agonists. However, one of the limitations of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' is its relatively complex synthesis method, which may limit its availability for use in lab experiments.
Orientations Futures
There are several potential future directions for research on '5'-O-(N-(Alanyl)sulfamoyl)adenosine'. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for use in lab experiments. Another area of interest is the investigation of its potential therapeutic applications in various medical conditions, including Parkinson's disease, ischemic stroke, and multiple sclerosis. Additionally, further studies may be conducted to explore the mechanism of action of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of '5'-O-(N-(Alanyl)sulfamoyl)adenosine' involves the coupling of adenosine with an alanyl sulfonamide derivative. The process is carried out in several steps, starting with the protection of the 5'-hydroxyl group of adenosine with a dimethoxytrityl (DMT) group. The amino group of the alanyl sulfonamide derivative is then activated with N,N'-diisopropylcarbodiimide (DIC) and combined with the DMT-protected adenosine to form the desired product. The DMT group is then removed to yield '5'-O-(N-(Alanyl)sulfamoyl)adenosine'.
Applications De Recherche Scientifique
'5'-O-(N-(Alanyl)sulfamoyl)adenosine' has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied in various medical conditions, including Parkinson's disease, ischemic stroke, and multiple sclerosis. In preclinical studies, it has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and angiogenesis.
Propriétés
Numéro CAS |
112921-04-7 |
---|---|
Nom du produit |
5'-O-(N-(Alanyl)sulfamoyl)adenosine |
Formule moléculaire |
C13H19N7O7S |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate |
InChI |
InChI=1S/C13H19N7O7S/c1-5(14)12(23)19-28(24,25)26-2-6-8(21)9(22)13(27-6)20-4-18-7-10(15)16-3-17-11(7)20/h3-6,8-9,13,21-22H,2,14H2,1H3,(H,19,23)(H2,15,16,17)/t5-,6+,8+,9+,13+/m0/s1 |
Clé InChI |
CWWYMWDIYBJVLP-YTMOPEAISA-N |
SMILES isomérique |
C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
SMILES |
CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
SMILES canonique |
CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |
Autres numéros CAS |
112921-04-7 |
Synonymes |
5'-O-(N-(alanyl)sulfamoyl)adenosine Ala-SA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.